Tautomeric Stability and Protonation State Differentiation
The compound exists in two tautomeric forms (1H- and 2H-), with the 1H-form being thermodynamically more stable under physiological conditions. This stability influences binding affinity to purinergic targets [1]. The predicted pKa of the acetic acid moiety is 2.43 ± 0.10, which differs from the pKa of the core pyrazolopyridine (5.92 ± 0.20), indicating distinct protonation states that affect solubility and membrane permeability . In comparison, the 2H-tautomer (2H-pyrazolo[3,4-b]pyridine-2-acetic acid) exhibits a different hydrogen-bonding network, potentially altering its recognition by biological targets .
| Evidence Dimension | pKa (Predicted) |
|---|---|
| Target Compound Data | pKa = 2.43 ± 0.10 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine core: pKa = 5.92 ± 0.20 |
| Quantified Difference | ΔpKa = 3.49 units |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
The lower pKa indicates the compound will be predominantly deprotonated at physiological pH, enhancing aqueous solubility and potentially altering its pharmacokinetic profile compared to analogs lacking the acetic acid moiety.
- [1] Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. View Source
